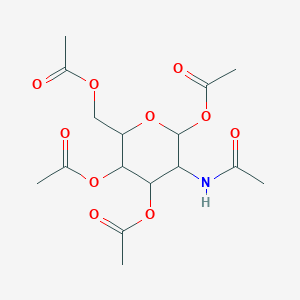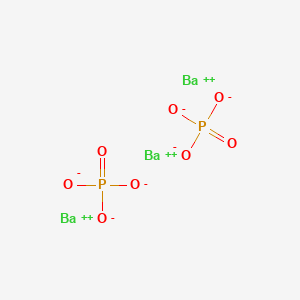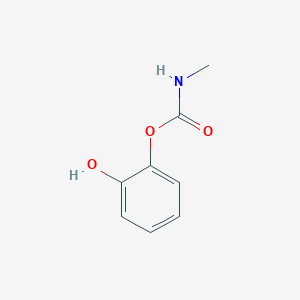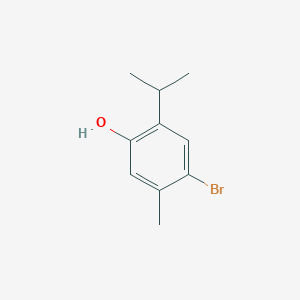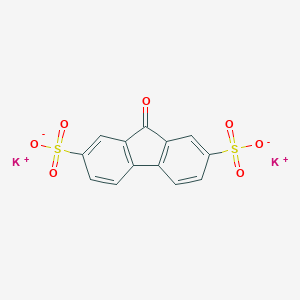
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT is a chemical compound with the molecular formula C13H6K2O7S2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two sulfonate groups and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 9-oxofluorene-2,7-disulfonate typically involves the sulfonation of fluorene followed by oxidation. The process begins with the sulfonation of fluorene using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups at the 2 and 7 positions. The resulting disulfonated fluorene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone group at the 9 position. The final step involves neutralizing the sulfonic acid groups with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of dipotassium 9-oxofluorene-2,7-disulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfonation and oxidation steps are carefully monitored, and the final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Substituted fluorene derivatives with various functional groups.
科学研究应用
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorene derivatives.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of dipotassium 9-oxofluorene-2,7-disulfonate involves its interaction with molecular targets and pathways. The compound’s sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions contribute to the compound’s biological and therapeutic effects.
相似化合物的比较
Similar Compounds
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT: Contains two sulfonate groups and a ketone group.
Dipotassium 9-oxofluorene-2-sulfonate: Contains one sulfonate group and a ketone group.
Dipotassium 9-oxofluorene-2,7-dicarboxylate: Contains two carboxylate groups and a ketone group.
Uniqueness
This compound is unique due to the presence of both sulfonate and ketone groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various scientific fields.
属性
IUPAC Name |
dipotassium;9-oxofluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O7S2.2K/c14-13-11-5-7(21(15,16)17)1-3-9(11)10-4-2-8(6-12(10)13)22(18,19)20;;/h1-6H,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGCGUYEVMHLDO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6K2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methylbenzo[c]acridine](/img/structure/B80917.png)

![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)

